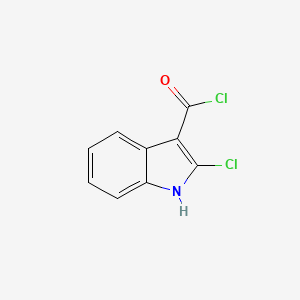

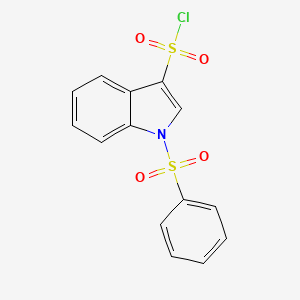

2-クロロ-1H-インドール-3-カルボニルクロリド

説明

2-Chloro-1H-indole-3-carbonyl chloride is a chemical compound used as a pharmaceutical intermediate . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon . It is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1H-indole-3-carbonyl chloride, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . A reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols was performed to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis

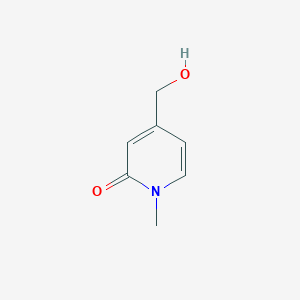

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-1H-indole-3-carbonyl chloride is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.科学的研究の応用

多成分反応

2-クロロ-1H-インドール-3-カルボニルクロリドを含むインドールは、様々なヘテロ環式化合物の合成のための多成分反応(MCR)で頻繁に使用されます . MCRは、2つ以上の出発物質が共有結合によって結合して単一の生成物を与える、1段階の収束型で持続可能な戦略です . この方法は、中間体の精製に必要な溶媒やエネルギーの使用を減らします .

活性分子の合成

2-クロロ-1H-インドール-3-カルボニルクロリドから誘導できる1H-インドール-3-カルバルデヒドとその誘導体は、活性分子の合成のための理想的な前駆体です . これらの化合物は、生物学的に活性な構造を生成するための不可欠で効率的な化学的前駆体です .

医薬品中間体

2-クロロ-1H-インドール-3-カルボニルクロリドは、医薬品中間体として使用されます . これは、様々な医薬品化合物の合成において重要な役割を果たします .

インドールフィトアレキシンサイクロブラシノン合成

この化合物は、インドールフィトアレキシンサイクロブラシノンの合成に使用されます . フィトアレキシンは、病原体に攻撃されている植物によって合成される抗菌物質です .

エルーカレキシンの生体模倣合成

2-クロロ-1H-インドール-3-カルボニルクロリドは、野生種子植物Erucastrum gallicum由来のフィトアレキシンであるエルーカレキシンの前例のない化学構造と生体模倣合成にも使用されます .

ピリミジン誘導インドールリボヌクレオシドの合成

ピリミジン誘導インドールリボヌクレオシドは、インドール誘導体を使用して合成され、in vitro抗増殖活性を試験しました . これは、2-クロロ-1H-インドール-3-カルボニルクロリドが新しい治療薬の開発における可能性を示しています .

作用機序

将来の方向性

生化学分析

Biochemical Properties

2-Chloro-1H-indole-3-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can undergo nucleophilic substitution reactions .

Cellular Effects

2-Chloro-1H-indole-3-carbonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of 2-Chloro-1H-indole-3-carbonyl chloride involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition. It can also form covalent bonds with DNA, resulting in changes in gene expression. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify the structure and function of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1H-indole-3-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes and function .

Dosage Effects in Animal Models

The effects of 2-Chloro-1H-indole-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .

Metabolic Pathways

2-Chloro-1H-indole-3-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels. The compound’s metabolism is influenced by factors such as enzyme expression levels and the presence of other metabolic intermediates .

Transport and Distribution

The transport and distribution of 2-Chloro-1H-indole-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and its ability to reach target sites within the cell .

Subcellular Localization

2-Chloro-1H-indole-3-carbonyl chloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .

特性

IUPAC Name |

2-chloro-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPQTETUXLOOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664469 | |

| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83894-17-1 | |

| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)

![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)

![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)